![molecular formula C23H14F6S2 B163022 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 137814-07-4](/img/structure/B163022.png)
1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Übersicht
Beschreibung
1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a compound known for its unique photochromic properties. It belongs to the class of diarylethenes, which are compounds that can undergo reversible photoisomerization. This compound is particularly notable for its thermal irreversibility and high fatigue resistance, making it valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene typically involves the acylation of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-ene. This process can yield symmetric and asymmetric 1,2-dihetarylethenes, which are of interest for their photochromic properties . The reaction conditions often include the use of solvents like tetrahydrofuran and the application of specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions followed by purification processes such as sublimation. The compound is typically stored in solid form at room temperature, away from light to prevent premature photoisomerization .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene primarily undergoes photochromic reactions. These reactions involve the reversible transformation between two isomeric forms when exposed to light of specific wavelengths . The compound can also participate in substitution reactions, where functional groups on the benzothiophene rings are replaced by other groups under suitable conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include light sources for photoisomerization and various organic solvents like tetrahydrofuran for substitution reactions. The conditions often require precise control of light exposure and temperature to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound include its isomeric forms resulting from photochromic reactions and substituted derivatives from substitution reactions .
Wirkmechanismus
The mechanism of action of 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene involves the reversible photoisomerization between its open and closed forms. Upon exposure to ultraviolet light, the compound undergoes a cyclization reaction, forming a closed-ring isomer. This process is reversed when exposed to visible light, returning the compound to its open form. The molecular targets and pathways involved in this mechanism are primarily related to the electronic transitions within the benzothiophene rings and the cyclopentene core.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(benzo[b]thiophen-3-yl)ethene: This compound also exhibits photochromic properties but lacks the hexafluoro substituents, resulting in different photoisomerization behavior.
1,2-Dicyano-1,2-bis(2-methylbenzo[b]thiophen-3-yl)ethene: Similar in structure but with cyano groups, this compound shows distinct absorption characteristics and photochromic responses.
2,3-Bis(2-methylbenzo[b]thiophen-3-yl)maleic anhydride: Another related compound with photochromic properties, used in different applications due to its unique functional groups.
Uniqueness
1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene stands out due to its high thermal stability and resistance to fatigue, allowing it to undergo numerous photochromic cycles without significant degradation. The presence of hexafluoro groups enhances its photoisomerization efficiency and stability compared to similar compounds.
Eigenschaften
IUPAC Name |
3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-1-benzothiophen-3-yl)cyclopenten-1-yl]-2-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F6S2/c1-11-17(13-7-3-5-9-15(13)30-11)19-20(22(26,27)23(28,29)21(19,24)25)18-12(2)31-16-10-6-4-8-14(16)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLMHUFAXSWHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC5=CC=CC=C54)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464958 | |
| Record name | 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137814-07-4 | |
| Record name | 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene into a Metal-Organic Framework (MOF) impact its photochromic properties and fatigue resistance?
A2: Embedding BMTH within MOFs like MOF-5, MIL-68(In), and MIL-68(Ga) effectively transfers its photochromic behavior to a solid crystalline material. [] Interestingly, the confinement within the MOF pores enhances the normally suppressed green light (λ = 535 nm) induced switching of BMTH. [] Furthermore, the MOF environment significantly improves the compound's fatigue resistance, demonstrating no degradation after ten switching cycles. [] This highlights the potential of MOFs to enhance the stability and performance of photochromic compounds for various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


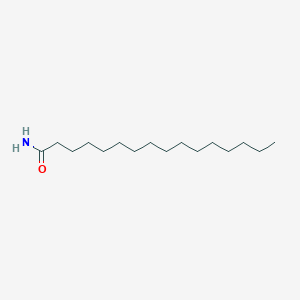

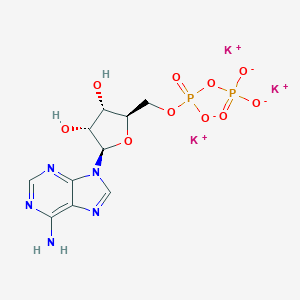
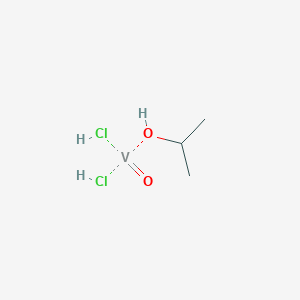
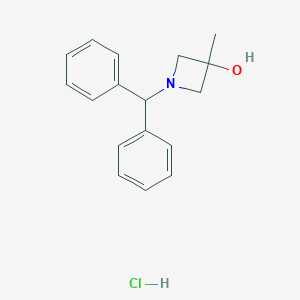

![1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B162958.png)
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
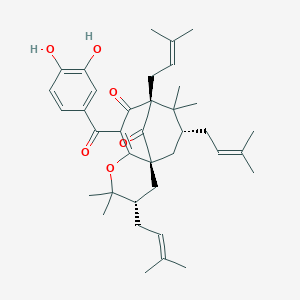

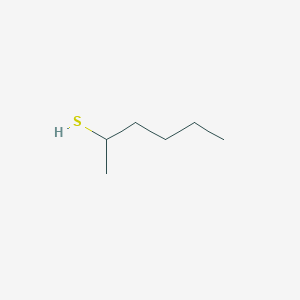
![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
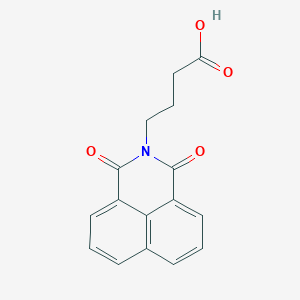
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
